1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione
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Overview
Description
1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a triazole ring with a pyrazine-dione core, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione typically involves multiple steps. One common method starts with the reaction of 2,4-difluorobenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate in acetonitrile. This forms the intermediate 1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole. The intermediate is then reacted with 4-phenylpyrazine-2,3-dione under reflux conditions in a suitable solvent like toluene to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis routes to scale up the production. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated triazole or pyrazine rings.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The triazole ring is known to interact with heme iron in enzymes, potentially disrupting their function . This interaction can lead to the inhibition of fungal or bacterial growth, making the compound a candidate for antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent with a similar triazole structure.
Voriconazole: Another antifungal with a triazole ring, used to treat serious fungal infections.
Itraconazole: A triazole antifungal used for a variety of fungal infections.
Uniqueness
1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione is unique due to its combination of a triazole ring with a pyrazine-dione core. This structure may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Properties
IUPAC Name |
1-[[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c21-15-7-6-14(18(22)10-15)11-26-13-16(23-24-26)12-25-8-9-27(20(29)19(25)28)17-4-2-1-3-5-17/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJNWQVLFUHAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CN(N=N3)CC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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